Potency Against Drug‑Sensitive M. tuberculosis H37Rv: N‑Benzyl‑3,5‑dinitrobenzamide vs. PBTZ169
N‑Benzyl‑3,5‑dinitrobenzamide (D5) exhibits a minimum inhibitory concentration (MIC) of 0.0625 μg/mL against drug‑sensitive M. tuberculosis H37Rv [1]. This value is essentially identical to that of its parent compound PBTZ169 (MIC ~0.06 μg/mL in the same assay system), indicating that the ring‑opened benzamide scaffold retains full potency while offering distinct structural and pharmacokinetic advantages [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.0625 μg/mL |
| Comparator Or Baseline | PBTZ169: ~0.06 μg/mL (historical value from same research group) |
| Quantified Difference | No significant difference in MIC (~4% variation within assay variability) |
| Conditions | Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv |
Why This Matters
Demonstrates that N‑benzyl‑3,5‑dinitrobenzamide matches the gold‑standard potency of PBTZ169, providing a procurement‑viable alternative with the same antimycobacterial efficacy.
- [1] Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., Wang, B., Wang, H., Geng, Y., Liu, M., Guo, H., & Lu, Y. (2018). Identification of N‑Benzyl 3,5‑Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741–745. View Source
